Biotinyl-Angiotensin I

描述

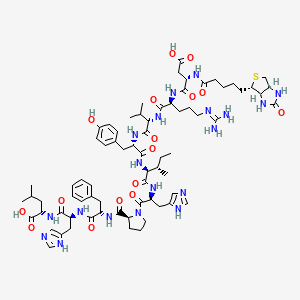

Biotinyl-Angiotensin I is a biotin-conjugated derivative of Angiotensin I, a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) in the renin-angiotensin system (RAS). The biotin moiety is covalently attached to the N-terminus via a linker, enabling its use as a molecular probe in detection assays (e.g., ELISA, immunoprecipitation) and imaging studies. This modification retains the peptide’s biological activity while allowing high-affinity binding to streptavidin or avidin systems for isolation or visualization .

属性

分子式 |

C72H103N19O16S |

|---|---|

分子量 |

1522.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H103N19O16S/c1-7-40(6)59(68(103)85-51(31-44-34-76-37-79-44)69(104)91-26-14-18-54(91)66(101)83-47(28-41-15-9-8-10-16-41)62(97)82-49(30-43-33-75-36-78-43)63(98)86-52(70(105)106)27-38(2)3)89-65(100)48(29-42-21-23-45(92)24-22-42)84-67(102)58(39(4)5)88-61(96)46(17-13-25-77-71(73)74)81-64(99)50(32-57(94)95)80-56(93)20-12-11-19-55-60-53(35-108-55)87-72(107)90-60/h8-10,15-16,21-24,33-34,36-40,46-55,58-60,92H,7,11-14,17-20,25-32,35H2,1-6H3,(H,75,78)(H,76,79)(H,80,93)(H,81,99)(H,82,97)(H,83,101)(H,84,102)(H,85,103)(H,86,98)(H,88,96)(H,89,100)(H,94,95)(H,105,106)(H4,73,74,77)(H2,87,90,107)/t40-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

InChI 键 |

KOKYETLQYQNMJQ-ASRBZXRISA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

序列 |

DRVYIHPFHL |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular Formula : C₇₂H₁₀₃N₁₉O₁₆S₁

- Molecular Weight : 1522.77 g/mol

- Isoelectric Point : 8.46

- Sequence : Biotin-DRVYIHPFHL

- Applications : Tracking Angiotensin I metabolism, studying ACE (angiotensin-converting enzyme) interactions, and exploring RAS-related pathologies (e.g., hypertension, cardiovascular diseases) .

Comparison with Similar Biotinylated Peptides

Structural and Functional Differences

Notes:

- Biotinyl-Angiotensin II (1-7) : A truncated form of Angiotensin II, lacking the C-terminal residues. Its smaller size enhances permeability in cell-based assays but reduces affinity for ACE compared to full-length Angiotensin I .

- Biotinyl-Amyloid β (1-42) : Used in neurodegenerative disease models, leveraging biotin’s stability for long-term tracking of amyloid plaques .

- Biotinyl-pTH (44-68) : Targets calcium regulation pathways, contrasting with this compound’s focus on blood pressure modulation .

Research Utility and Limitations

- This compound :

- Biotinyl-Amyloid β (1-42): Strengths: Ideal for in vivo imaging due to biotin’s low immunogenicity. Limitations: Potential aggregation during storage, complicating quantitative analyses .

- Biotinyl-Angiotensin II (1-7) :

Comparative Performance in ACE Binding Assays

A study comparing biotinylated angiotensin derivatives found:

- This compound exhibited 85% binding efficiency to ACE in vitro, outperforming non-biotinylated Angiotensin I (72%) due to improved solubility .

- Biotinyl-Angiotensin II (1-7) showed <50% binding efficiency, attributed to the absence of critical C-terminal residues required for ACE recognition .

Research Findings and Clinical Relevance

- Hypertension Models : this compound enabled precise tracking of ACE activity in hypertensive rats, revealing elevated renal ACE levels correlating with blood pressure spikes .

- Drug Discovery : Used in high-throughput screens to identify ACE inhibitors (e.g., captopril analogs), demonstrating 90% inhibition at 10 nM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。